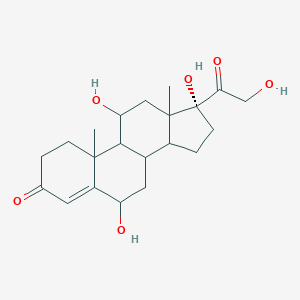

6beta-Hydroxycortisol

Descripción

Hydroxylation of Cortisol at the 6beta-Position

The introduction of a hydroxyl group at the 6beta-position of the cortisol molecule is a specific enzymatic reaction. ontosight.aiontosight.ai This process alters the properties of the steroid, influencing its biological activity and facilitating its excretion. ontosight.ai

The conversion of cortisol to 6beta-hydroxycortisol is catalyzed by the cytochrome P450 3A (CYP3A) subfamily of enzymes. wikipedia.orgspandidos-publications.com These monooxygenases are central to the metabolism of a vast array of endogenous substances and xenobiotics, including many clinically used drugs. nih.govresearchgate.net

Among the CYP3A isoforms, CYP3A4 is the primary enzyme responsible for the 6beta-hydroxylation of cortisol in humans. wikipedia.orgnih.govontosight.ai This has been demonstrated through in vitro studies using human liver microsomes and specific inhibitors. nih.gov For instance, potent CYP3A4 inhibitors like ketoconazole and troleandomycin have been shown to significantly decrease the formation of this compound. researchgate.net The significant role of CYP3A4 is further supported by the fact that its activity is a key determinant of the rate of cortisol clearance. wikipedia.orgwikipedia.org

| Inhibitor | Effect on Cortisol 6β-hydroxylation | Reference |

| Itraconazole | IC₅₀ value of 68 nM in Human Liver Microsomes | nih.gov |

| Ketoconazole | Decreased by 79% | researchgate.net |

| Troleandomycin | Decreased by 88% | researchgate.net |

This table summarizes the inhibitory effects of various compounds on the CYP3A4-mediated 6beta-hydroxylation of cortisol.

Primary Sites of 6beta-Hydroxylation Activity

The liver is the principal site of cortisol metabolism, including its conversion to this compound, due to the high concentration of CYP3A4 enzymes in this organ. ontosight.aiontosight.ai However, evidence suggests that extrahepatic sites also contribute to the formation of this metabolite. The adrenal glands, the primary producers of cortisol, have been shown to secrete this compound. nih.gov Studies on isolated human adrenal cells have demonstrated the secretion of this compound, which is stimulated by adrenocorticotropic hormone (ACTH), indicating that its production can be regulated similarly to cortisol. nih.gov

Propiedades

IUPAC Name |

(17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16?,18?,19?,20?,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFTWPCIRXSCQF-JFQOUMBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CC[C@@]4(C(=O)CO)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585179 | |

| Record name | (8xi,9xi,10xi,13xi,14xi)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3078-34-0 | |

| Record name | (8xi,9xi,10xi,13xi,14xi)-6,11,17,21-Tetrahydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Subsequent Metabolic Fates of 6beta-hydroxycortisol

Following its formation, 6beta-hydroxycortisol is considered a final metabolite that is readily excreted from the body. wikipedia.orgontosight.ai Its increased water solubility, due to the additional hydroxyl group, facilitates its elimination in the urine. ontosight.ai While cortisol undergoes reversible metabolism to cortisone via 11-beta hydroxysteroid dehydrogenase, the 6beta-hydroxylation of cortisol is an irreversible step. wikipedia.org

In some contexts, this compound can undergo further modifications. For example, in rabbit liver microsomes, a secondary metabolite, 6beta-OHDOC, is produced through the sequential 6beta- and 21-hydroxylation of progesterone, highlighting the potential for further enzymatic action on hydroxylated steroids. nih.gov

Regulation of 6beta-hydroxylase Enzyme Expression and Activity

Contribution to Cortisol Clearance and Elimination

The primary mechanism for the formation of 6-beta-hydroxycortisol is the hydroxylation of cortisol at the 6-beta position, a reaction catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. wikipedia.orgwikipedia.org This process occurs predominantly in the liver and to a lesser extent in other tissues. wikipedia.org The resulting 6-beta-hydroxycortisol is then eliminated from the body through urinary excretion. wikipedia.org

The activity of CYP3A4, and therefore the rate of cortisol clearance, can be influenced by various factors, including the administration of certain drugs. wikipedia.orgontosight.ai Drugs that induce CYP3A4 activity accelerate the conversion of cortisol to 6-beta-hydroxycortisol, leading to a faster clearance of cortisol. wikipedia.org Conversely, drugs that inhibit CYP3A4 slow down this conversion, resulting in reduced cortisol clearance and potentially higher circulating cortisol levels. wikipedia.org

| Modulator Type | Effect on CYP3A4 Activity | Impact on Cortisol to 6-beta-Hydroxycortisol Conversion | Resulting Effect on Cortisol Clearance |

|---|---|---|---|

| Inducers (e.g., Rifampicin, St. John's Wort) | Increase | Accelerated | Increased |

| Inhibitors (e.g., Ketoconazole, Itraconazole) | Decrease | Slowed | Decreased |

Role in Systemic Corticosteroid Homeostasis

Through its role in cortisol metabolism, 6-beta-hydroxycortisol is integral to maintaining systemic corticosteroid homeostasis. wikipedia.orgontosight.ai The balance between cortisol production by the adrenal glands and its elimination is tightly regulated to ensure appropriate physiological responses to stress, inflammation, and metabolic demands. wikipedia.org The conversion of cortisol to the less active 6-beta-hydroxycortisol represents a key deactivation step, preventing the excessive accumulation of glucocorticoids. wikipedia.org

Research has indicated that the urinary excretion of 6-beta-hydroxycortisol can serve as an indicator of hepatic microsomal enzyme induction. bioscientifica.com Abnormal levels of 6-beta-hydroxycortisol may signal underlying metabolic conditions such as Cushing's syndrome (cortisol overproduction) or Addison's disease (cortisol underproduction). wikipedia.org

Interaction with Steroid Hormone Receptors and Potential Glucocorticoid/Mineralocorticoid Activity

While primarily considered a metabolite for excretion, the potential biological activity of 6-beta-hydroxycortisol itself has been a subject of investigation. Its structural similarity to cortisol suggests the possibility of interaction with steroid hormone receptors, namely the glucocorticoid and mineralocorticoid receptors.

Studies have explored the binding affinity of 6-beta-hydroxycortisol to these receptors. While it is generally considered to have significantly lower activity compared to cortisol, some research suggests it may possess weak glucocorticoid and mineralocorticoid properties. For instance, it has been observed that metabolites like 6-beta-hydroxycortisol can act as mineralocorticoids, potentially leading to electrolyte and water retention in the kidney. spandidos-publications.com

The activation of nuclear receptors, such as the pregnane X receptor (PXR), by various drugs can induce CYP3A4 expression. bioscientifica.comnih.gov This not only enhances cortisol metabolism but can also impact the homeostasis of other steroid hormones. nih.gov While the direct, potent hormonal effects of 6-beta-hydroxycortisol appear to be limited, its formation is intrinsically linked to the complex network of steroid hormone regulation and metabolism.

| Receptor Type | Interaction/Activity | Observed Effects | Source Indication |

|---|---|---|---|

| Glucocorticoid Receptor | Weak binding affinity compared to cortisol | Mild glucocorticoid overproduction may be detected by its levels. nih.gov | nih.gov |

| Mineralocorticoid Receptor | Potential weak agonist | May contribute to electrolyte and water retention. spandidos-publications.com | spandidos-publications.com |

| Pregnane X Receptor (PXR) | Indirectly influenced by PXR activation | PXR activators increase CYP3A4, thus increasing 6-beta-hydroxycortisol formation. bioscientifica.combioscientifica.com | bioscientifica.combioscientifica.com |

6beta-hydroxycortisol As an Endogenous Research Biomarker

Assessment of Cytochrome P450 3A (CYP3A) Enzyme Activity

The measurement of 6β-Hydroxycortisol, particularly its ratio to cortisol in urine, is a well-established method for evaluating the in vivo activity of the cytochrome P450 3A (CYP3A) enzyme subfamily, with a primary focus on CYP3A4. nih.govnih.govresearchgate.net CYP3A4 is a pivotal enzyme responsible for the metabolism of a vast number of drugs and endogenous compounds. nih.govjst.go.jp The formation of 6β-Hydroxycortisol from cortisol is catalyzed by CYP3A4, making the urinary excretion of this metabolite a direct reflection of the enzyme's activity. wikipedia.orgontosight.ai

The urinary 6β-Hydroxycortisol/cortisol ratio is considered a non-invasive biomarker that can be used to phenotype individuals based on their CYP3A activity. nih.govingentaconnect.com This is particularly valuable in clinical studies to understand inter-individual variability in drug metabolism, which can be influenced by genetic and environmental factors. nih.govresearchgate.net

Evaluation of CYP3A Induction and Inhibition Phenomena

The urinary 6β-Hydroxycortisol/cortisol ratio is a sensitive tool for assessing both the induction and inhibition of CYP3A enzymes. nih.govebi.ac.uk

CYP3A Induction: The administration of drugs that are known CYP3A inducers, such as rifampicin, leads to a significant increase in the urinary 6β-Hydroxycortisol/cortisol ratio. nih.govcapes.gov.brcapes.gov.br This increase reflects the enhanced metabolic activity of CYP3A4, resulting in a higher rate of cortisol conversion to 6β-Hydroxycortisol. wikipedia.org Studies have demonstrated a substantial rise in this ratio following treatment with inducers, confirming its utility in identifying the inducing potential of new chemical entities. nih.govcapes.gov.br For instance, a study involving healthy male volunteers showed that the mean morning spot urinary ratio of 6β-hydroxycortisol to cortisol increased by 320% at maximum induction with rifampin. capes.gov.brnih.gov

CYP3A Inhibition: Conversely, the administration of CYP3A inhibitors, such as certain antifungal agents or protease inhibitors, results in a decrease in the urinary 6β-Hydroxycortisol/cortisol ratio. nih.govendocrine-abstracts.org This reduction indicates a diminished capacity of CYP3A4 to metabolize cortisol. However, the use of this biomarker for detecting inhibition has been a subject of some debate, with its sensitivity being questioned in certain contexts. researchgate.netnih.gov Some potent CYP3A4 inhibitors have shown only a modest effect on the urinary ratio. nih.gov Nevertheless, it remains a valuable tool for evaluating the inhibitory properties of drugs, especially when subjects act as their own controls. nih.gov

The following table summarizes the effects of inducers and inhibitors on the urinary 6β-Hydroxycortisol/cortisol ratio based on published research:

| Condition | Drug Example | Effect on 6β-Hydroxycortisol/Cortisol Ratio | Reference |

| Induction | Rifampicin | Significant Increase | capes.gov.br |

| Inhibition | Itraconazole | Decrease | nih.gov |

| Inhibition | Clarithromycin | Decrease (15-65%) | researchgate.net |

| Inhibition | Danazol | Decrease (15-65%) | researchgate.net |

| Inhibition | Amiodarone | Decrease (15-65%) | researchgate.net |

| Inhibition | Indinavir | No Significant Effect | researchgate.net |

| Inhibition | Ritonavir | No Significant Effect | researchgate.net |

| Inhibition | Amprenavir | No Significant Effect | researchgate.net |

Comparative Analysis with Exogenous Probe Substrates for CYP3A Phenotyping

The assessment of CYP3A4 activity has traditionally relied on the administration of exogenous probe substrates, such as midazolam. researchgate.net The clearance of these probes provides a direct measure of enzyme function. However, the use of endogenous biomarkers like the 6β-Hydroxycortisol/cortisol ratio offers a less invasive alternative. nih.gov

Numerous studies have compared the performance of the urinary 6β-Hydroxycortisol/cortisol ratio with that of exogenous probes. Research has shown a significant correlation between the urinary 6β-Hydroxycortisol/cortisol ratio and midazolam clearance, particularly during CYP3A inhibition and induction. nih.gov This suggests that the endogenous biomarker can be a reliable predictor of hepatic CYP3A activity. nih.gov

However, some studies have highlighted the superiority of other endogenous biomarkers, such as the plasma 4β-hydroxycholesterol to cholesterol ratio, citing lower inter- and intra-subject variability compared to the 6β-Hydroxycortisol/cortisol ratio. nih.govnih.gov Despite this, the 6β-Hydroxycortisol/cortisol ratio remains a widely used and valuable tool, especially given its non-invasive nature. nih.govresearchgate.net

A comparative overview of these biomarkers is presented in the table below:

| Biomarker | Type | Advantages | Disadvantages | Reference |

| 6β-Hydroxycortisol/Cortisol Ratio | Endogenous | Non-invasive (urine sample) | High inter- and intra-subject variability | nih.govresearchgate.net |

| 4β-Hydroxycholesterol/Cholesterol Ratio | Endogenous | Lower variability than 6β-Hydroxycortisol ratio | Requires blood sample | nih.govnih.gov |

| Midazolam Clearance | Exogenous | Gold standard for CYP3A4 activity | Invasive (requires drug administration and blood sampling) | researchgate.netannualreviews.org |

Methodological Considerations for Urinary Metabolic Ratios (e.g., 6beta-Hydroxycortisol/Cortisol Ratio)

The accurate and reliable measurement of the urinary 6β-Hydroxycortisol/cortisol ratio is paramount for its utility as a biomarker. researchgate.netnih.gov Several methodological factors can influence the results and their interpretation.

A key consideration in using the urinary 6β-Hydroxycortisol/cortisol ratio is the sample collection method. While 24-hour urine collections have traditionally been used to account for diurnal variations in cortisol secretion, they can be cumbersome and prone to collection errors. nih.govcas.cz

Recent research has increasingly supported the use of morning spot urine samples as a more practical and efficient alternative. capes.gov.brcapes.gov.brnih.gov Studies have shown a good correlation between the 6β-Hydroxycortisol/cortisol ratio measured in morning spot urine and that from 24-hour collections. capes.gov.brnih.gov One study found a significant correlation (r = 0.61) between the mean morning spot and 24-hour urinary ratios. capes.gov.brnih.gov Furthermore, the mean percent increase in the morning spot ratio during CYP3A4 induction was found to be even greater than that of the 24-hour ratio (320% vs. 137%). capes.gov.brnih.gov

However, it is important to acknowledge that the ratio can exhibit significant diurnal variation. nih.govcas.cz Therefore, for precise inter-individual comparisons, 24-hour urine samples might still be considered more robust. nih.gov In some patient populations, such as those with cardiac disease, the ratio in overnight/morning urine has been shown to accurately reflect 24-hour values. cas.czresearchgate.net

The sensitivity and specificity of the urinary 6β-Hydroxycortisol/cortisol ratio as a biomarker for CYP3A4 activity have been subjects of ongoing discussion. researchgate.netnih.gov While it is generally considered a good test for evaluating drug-induced changes in CYP3A activity within an individual (where the subject serves as their own control), its reliability for determining absolute CYP3A4 activity across different individuals is debated. nih.gov

The specificity of the hydroxylation of cortisol to 6β-Hydroxycortisol is primarily attributed to CYP3A4, but other enzymes may play a minor role. wikipedia.org The sensitivity of the ratio can be influenced by various factors, including the analytical method used, intra- and inter-individual variability, and the presence of other medical conditions. nih.govnih.gov For instance, in patients with severe liver cirrhosis, a significant reduction in the ratio is observed, indicating its potential utility in assessing liver function. nih.govresearchgate.net

The use of this biomarker for detecting CYP3A4 inhibition has been particularly controversial, with some studies showing weak effects even with potent inhibitors. nih.govresearchgate.net This suggests that while the biomarker is sensitive to induction, its sensitivity to inhibition may be less pronounced.

To address some of the limitations of the urinary metabolic ratio, the concept of "formation clearance" (CLf) of 6β-Hydroxycortisol has been proposed as a more accurate measure of CYP3A4 activity. nih.govresearchgate.net The urinary ratio is influenced not only by the formation of 6β-Hydroxycortisol but also by the renal clearance of both cortisol and its metabolite. nih.govresearchgate.net

Formation clearance aims to isolate the metabolic component by calculating the rate of formation of the metabolite relative to the plasma concentration of the parent drug. A study evaluating the formation clearance of both 6β-Hydroxycortisol and 6β-hydroxycortisone (another cortisol metabolite) found it to be a sensitive probe for detecting moderate to potent CYP3A4 inhibition. nih.govnih.gov The study reported that the in vivo IC50,u of itraconazole towards the combined formation clearance of these metabolites was 1.6 nM, and the maximum in vivo inhibition was approximately 59%. nih.govresearchgate.netnih.gov This suggests that about 60% of cortisol and cortisone 6β-hydroxylation is mediated by CYP3A4. nih.govresearchgate.netnih.gov

The use of formation clearance is a more complex approach that requires plasma and urine sample analysis but may offer a more precise assessment of CYP3A4 activity by minimizing the confounding effects of renal function. nih.gov

Sensitivity and Specificity Debates in Biomarker Application

Application in the Study of Renal Organic Anion Transporter (OAT3/SLC22A8) Activity

This compound (6β-OHF), an endogenous metabolite of cortisol, has emerged as a valuable biomarker for assessing the in vivo activity of the renal organic anion transporter 3 (OAT3), which is encoded by the gene SLC22A8. nih.govoup.com OAT3 is a crucial transporter located on the basolateral membrane of renal proximal tubule cells, playing a significant role in the secretion and elimination of a wide range of endogenous substances and drugs from the bloodstream into the urine. doi.org

Research has demonstrated that 6β-OHF is a substrate for OAT3. nih.govresearchgate.net This relationship allows its urinary excretion to serve as a proxy for OAT3 function. Studies in healthy human subjects have been conducted to validate 6β-OHF as a probe for OAT3-mediated drug-drug interactions. nih.gov In these studies, the administration of probenecid, a known inhibitor of OAT transporters, was used to quantify the contribution of OAT3 to the renal clearance of 6β-OHF. nih.govresearchgate.net

The findings consistently show that probenecid significantly decreases the renal clearance of 6β-OHF. For instance, in two separate studies, probenecid treatment led to a significant reduction in the renal clearance (CLrenal, 6β-OHF) of 6β-OHF, from 231 mL/min to 135 mL/min in one study, and from 225 mL/min to 141 mL/min in another. nih.gov This was accompanied by a 57% and 76% increase in the area under the plasma concentration-time curve (AUC) for 6β-OHF, respectively. nih.gov In contrast, administration of pyrimethamine, an inhibitor of multidrug and toxin extrusion proteins (MATEs), did not significantly alter the renal clearance or plasma concentration of 6β-OHF. nih.govresearchgate.net These results strongly suggest that OAT3, not MATEs, plays the primary role in the active secretion of 6β-OHF into the urine. nih.gov

Further validation comes from studies in pregnant women with acute pyelonephritis, a condition that can impact renal function. In these patients, the renal clearance of 6β-OHF was used to evaluate OAT3 activity, and the results were significantly correlated with the secretion clearance of furosemide, a probe drug for OAT3. nih.gov This demonstrates that 6β-OHF can effectively track changes in OAT3 activity in a disease state. nih.gov The use of 6β-OHF offers a non-invasive method to investigate the function of OAT3 and predict potential drug interactions involving this transporter. nih.govresearchgate.net

Table 1: Effect of Inhibitors on the Pharmacokinetics of this compound in Healthy Subjects

| Study Parameter | Treatment Group | Result | Reference |

|---|---|---|---|

| Study 1 | |||

| Renal Clearance (CLrenal, 6β-OHF) | Benzylpenicillin alone | 231 ± 11 mL/min | nih.gov |

| Benzylpenicillin + Probenecid | 135 ± 9 mL/min | nih.gov | |

| Plasma AUC (AUC6β-OHF) | Probenecid Treatment | 57% increase | nih.gov |

| Study 2 | |||

| Renal Clearance (CLrenal, 6β-OHF) | Adefovir alone | 225 ± 26 mL/min | nih.gov |

| Adefovir + Probenecid | 141 ± 12 mL/min | nih.gov | |

| Plasma AUC (AUC6β-OHF) | Probenecid Treatment | 76% increase | nih.gov |

| Study 3 | |||

| Renal Clearance (CLrenal, 6β-OHF) | Metformin + Pyrimethamine | No significant alteration | nih.gov |

Indicators of Metabolic State and Disease-Related Physiological Changes

The formation of this compound from cortisol is catalyzed primarily by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver. oup.comwikipedia.org Consequently, the urinary ratio of this compound to cortisol (or its other metabolites) is widely regarded as a non-invasive index of hepatic CYP3A4 activity. nih.govresearchgate.net Alterations in this ratio can reflect changes in metabolic state and indicate physiological shifts associated with various diseases. nih.govnih.gov

In the context of liver disease, the urinary this compound/cortisol ratio serves as a functional biomarker to assess the liver's metabolic capacity, which often declines as the disease progresses. nih.govresearchgate.net With progressive liver cirrhosis, both liver function and blood flow are compromised, which is expected to reduce the activity of microsomal enzymes like CYP3A. nih.gov

Studies involving patients with chronic liver cirrhosis have shown a significant relationship between the severity of the liver disease and the reduction in the this compound/cortisol (6β-OHC/C) ratio. nih.govresearchgate.net One study categorized patients with liver cirrhosis according to the Child-Pugh classification system, which assesses the prognosis of chronic liver disease. researchgate.net While patients in the Child B class showed some variability, a significant reduction in the 6β-OHC/C ratio was observed only in patients with severe liver injury, classified as Child C, when compared to healthy controls. nih.govresearchgate.net This suggests that the reduction in CYP3A4 activity becomes more apparent in the advanced stages of cirrhosis. nih.govresearchgate.net

Furthermore, research has identified a significant positive correlation between the 6β-OHC/C ratio and serum albumin levels in cirrhotic patients. researchgate.netresearchgate.net Since hypoalbuminemia (low serum albumin) is a key indicator of deteriorating liver function, this correlation reinforces the utility of the 6β-OHC/C ratio as a marker of the liver's declining synthetic and metabolic capabilities. nih.gov Another study found that the mean ratio of urinary this compound to 17-hydroxycorticosteroids was significantly higher in a broad group of patients with liver disease compared to controls, with the most pronounced elevations seen in patients with acute hepatitis and liver metastases. nih.gov These findings collectively highlight that measuring urinary this compound can aid in evaluating liver cell dysfunction. nih.govresearchgate.net

Table 2: Urinary 6β-OHC/C Ratio in Healthy Controls vs. Patients with Liver Cirrhosis

| Patient Group | Number of Subjects (n) | Key Finding | Reference |

|---|---|---|---|

| Healthy Adult Controls | 36 | Baseline for comparison. | nih.govresearchgate.net |

| Liver Cirrhosis (Child-Pugh Class B) | 28 | No significant reduction in 6β-OHC/C ratio compared to controls. | nih.govresearchgate.net |

Analytical Methodologies for 6beta-hydroxycortisol Quantification in Biological Samples

Advanced Chromatographic Techniques

Chromatographic methods, especially when coupled with mass spectrometry, are the gold standard for the quantification of 6β-Hydroxycortisol due to their high specificity and sensitivity. These techniques allow for the separation of 6β-Hydroxycortisol from other structurally similar endogenous steroids, which is a critical challenge in its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) has been historically utilized for the measurement of steroids, including 6β-Hydroxycortisol. nih.gov This technique involves the chemical derivatization of the analyte to increase its volatility, allowing it to be separated in the gas phase before detection by a mass spectrometer. nih.gov One validated GC-MS method for the simultaneous quantification of cortisol, cortisone, 6β-hydroxycortisol, and 18-hydroxycortisol involves a two-step derivatization process to form methyloxime–trimethylsilyl ether derivatives after liquid-liquid extraction. nih.gov While effective, GC-MS methods can be time-consuming due to the derivatization steps. nih.gov A comparison study found a good correlation between results obtained by a high-performance liquid chromatography (HPLC) method and a GC/MS method for measuring 6β-Hydroxycortisol in the same urine samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of 6β-Hydroxycortisol in biological samples due to its high sensitivity, specificity, and throughput. nih.govresearchgate.net This technique separates compounds in the liquid phase before they are ionized and detected by two mass analyzers in series, which significantly reduces matrix interference and allows for very low detection limits.

Numerous LC-MS/MS methods have been developed and validated for the simultaneous determination of 6β-Hydroxycortisol and cortisol in various matrices like plasma and urine. nih.govresearchgate.netjst.go.jp These methods often employ stable isotope-labeled internal standards, such as 6β-[9,11,12,12-²H₄]hydroxycortisol and [1,2,4,19-¹³C₄]cortisol, to ensure high accuracy and precision. nih.gov For instance, one sensitive method achieved lower limits of quantification of 38.513 pg/mL for 6β-Hydroxycortisol and 38.100 pg/mL for cortisol in human plasma. nih.gov Another LC-MS/MS method for plasma analysis reported a linear range of 0.0400-10.0 ng/mL for 6β-Hydroxycortisol. researchgate.net

In urine, LC-MS/MS methods have been developed with on-line sample cleanup using column switching, which can increase analytical sensitivity approximately 10-fold. nih.gov One such method reported concentration ranges of 24 to 670 ng/mL for 6β-Hydroxycortisol in the first-morning urine of healthy volunteers. nih.gov The use of negative-ion mode in MS/MS has also been explored for 6β-Hydroxycortisol quantification. jst.go.jp

| Parameter | LC-MS/MS Method 1 (Plasma) nih.gov | LC-MS/MS Method 2 (Plasma) researchgate.net | LC-MS/MS Method 3 (Urine) nih.gov |

| Analyte | 6β-Hydroxycortisol, Cortisol | 6β-Hydroxycortisol, Cortisol | 6β-Hydroxycortisol, Cortisol |

| Matrix | Human Plasma | Human Plasma | Human Urine |

| Internal Standard | 6β-[9,11,12,12-²H₄]hydroxycortisol, [1,2,4,19-¹³C₄]cortisol | 6β-OHCOR-d4, COR-d4 | [²H₂]6β-OHC |

| Lower Limit of Quantification (LLOQ) | 6β-OHF: 38.513 pg/mL, Cortisol: 38.100 pg/mL | 6β-OHCOR: 0.0400 ng/mL, COR: 1.20 ng/mL | Not specified |

| Linearity Range | Not specified | 6β-OHCOR: 0.0400-10.0 ng/mL, COR: 1.20-300 ng/mL | Not specified |

| Precision (Intra- and Inter-day) | <5.4% | <6.8% | Not specified |

| Accuracy | <5.4% | -5.2% to 3.5% | Not specified |

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-performance liquid chromatography (HPLC) coupled with various detection methods, most commonly ultraviolet (UV) detection, is a widely used technique for the quantification of 6β-Hydroxycortisol. nih.govnih.gov While generally less sensitive than mass spectrometry-based methods, HPLC-UV offers a robust and cost-effective alternative for routine analysis. nih.gov

Several HPLC-UV methods have been developed for the simultaneous determination of 6β-Hydroxycortisol and cortisol in urine and plasma. nih.govnih.gov These methods typically involve a reversed-phase column for separation and UV detection at a specific wavelength, such as 239 nm or 245 nm. nih.govoup.com One method utilized a reversed-phase phenyl column and a gradient elution to separate the compounds. nih.gov Another employed a C18 column with a gradient of methanol, acetonitrile, and water. oup.com

The lower limits of quantitation for HPLC-UV methods are generally in the nanogram per milliliter range. For example, one method reported an LLOQ of 21.5 ng/mL for 6β-Hydroxycortisol in urine. nih.gov Another study achieved an LLOQ of 5 ng/mL for 6β-Hydroxycortisol. oup.com These methods have demonstrated good precision, with within-day relative standard deviations typically below 7%. nih.govresearchgate.net

| Parameter | HPLC-UV Method 1 (Urine) nih.gov | HPLC-UV Method 2 (Urine) oup.com | HPLC-UV Method 3 (Urine & Plasma) nih.gov |

| Analyte(s) | 6β-Hydroxycortisol, Cortisol | 6β-Hydroxycortisol, Cortisol, Cortisone, 6β-Hydroxycortisone | 6β-Hydroxycortisol, Cortisol |

| Matrix | Human Urine | Human Urine | Human Urine and Plasma |

| Column | Reversed-phase phenyl | Reversed-phase C18 | Not specified |

| Detection | UV at 239 nm | UV at 245 nm | UV absorbance |

| Lower Limit of Quantitation (LLOQ) | 21.5 ng/mL for 6β-OHF | 5 ng/mL for four analytes | Not specified |

| Precision (Within-day RSD) | <1.59% (relative error) | <9.45% | <6.2% |

| Accuracy | Not specified | 98.16% to 115.50% | 95% to 107% |

| Extraction Recovery (Urine) | 64.1 +/- 4.3% for 6β-OHF | Not specified | 64.1 +/- 4.3% for 6β-OHF |

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-performance liquid chromatography (UPLC), also known as ultra-high performance liquid chromatography (UHPLC), utilizes columns with smaller particle sizes, resulting in faster analysis times and improved resolution compared to conventional HPLC. measurlabs.com When coupled with mass spectrometry (UPLC-MS), it provides a powerful tool for the sensitive and high-throughput analysis of metabolites like 6β-Hydroxycortisol. measurlabs.comnih.gov

A UPLC-MS method using a quadrupole time-of-flight (QTOF) instrument has been developed for the precise and accurate quantification of 6β-Hydroxycortisol and cortisol in urine. walshmedicalmedia.com This method employed a reversed-phase C18 column and achieved on-column limits of detection of 4.0 fmol for 6β-Hydroxycortisol. walshmedicalmedia.com Another UPLC-MS method for urine analysis reported a measurement range of 10-1200 ng/mL for 6β-Hydroxycortisol. nih.gov UPLC systems can also be coupled with tandem mass spectrometers (UPLC-MS/MS) for enhanced specificity. researchgate.net

Immunoassay-Based Detection Methods

Immunoassay-based methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a different approach to the quantification of 6β-Hydroxycortisol. nih.gov These methods rely on the specific binding of an antibody to the target analyte.

An indirect ELISA has been developed for the detection of anti-6β-hydroxycortisol antibodies, which can then be used to quantify the compound itself. nih.gov This assay demonstrated a low detection limit of 1 ng/ml and good precision, with intra-assay and inter-assay variations of 3.1% and 5.2%, respectively. nih.gov A key advantage of immunoassays is their potential for high throughput and automation. However, a significant drawback is the potential for cross-reactivity with other structurally related steroids, such as cortisol and cortisone, which can lead to inaccurate results. nih.govwalshmedicalmedia.commdpi.com Studies have shown that significant interference from 6β-hydroxycortisol and cortisone can occur in cortisol immunoassays. nih.govmdpi.com Therefore, chromatographic methods are generally preferred for their superior specificity. walshmedicalmedia.com

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical workflow for 6β-Hydroxycortisol quantification, as it serves to remove interfering substances from the biological matrix and concentrate the analyte of interest. The choice of extraction method depends on the biological fluid being analyzed (e.g., urine, plasma) and the subsequent analytical technique.

Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). walshmedicalmedia.comnih.govplos.org LLE with solvents like ethyl acetate or dichloromethane is frequently employed. nih.govwalshmedicalmedia.comnih.gov For instance, LLE with ethyl acetate at pH 5 has been shown to be effective for extracting 6β-Hydroxycortisol from urine. walshmedicalmedia.com

For plasma samples, protein precipitation with a solvent like acetonitrile is a common initial step to remove proteins before further extraction or direct analysis. researchgate.net In some cases, a combination of extraction techniques, such as SPE followed by LLE, is used to achieve a higher degree of sample cleanup. researchgate.net

Optimization of Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a conventional and widely used technique for the sample preparation of 6beta-hydroxycortisol from biological fluids. researchgate.net The optimization of LLE protocols is crucial for achieving high recovery and minimizing matrix effects.

Key Optimization Parameters:

Solvent Selection: The choice of an appropriate organic solvent is paramount. Ethyl acetate is a commonly used solvent for the extraction of this compound and cortisol from urine. walshmedicalmedia.com Dichloromethane has also been employed in LLE methods. researchgate.net The selection is guided by the analyte's polarity and its partition coefficient (LogP value), which indicates its distribution between the aqueous and organic phases. chromatographyonline.com

pH Adjustment: The pH of the aqueous sample significantly influences the extraction efficiency of ionizable compounds. For this compound, which has weakly acidic hydroxyl groups, adjusting the pH to a weakly acidic range of 4 to 6 has been shown to be optimal for extraction from urine. walshmedicalmedia.com A pH of 5 is often chosen to enhance the extraction efficiency while reducing interference from the urinary matrix. walshmedicalmedia.com

Solvent to Sample Ratio: A higher ratio of organic extraction solvent to the aqueous sample, such as 7:1, is generally considered optimal to ensure maximum recovery. chromatographyonline.comelementlabsolutions.com However, the ideal ratio is dependent on the partition coefficient of the specific analyte. chromatographyonline.com

Salting-Out Effect: The addition of salts, like sodium sulphate, to the aqueous sample can increase the partition coefficient of hydrophilic analytes, thereby improving their recovery into the organic phase. chromatographyonline.comelementlabsolutions.com

Back Extraction: To further enhance the selectivity of the extraction, a back-extraction step can be implemented. After the initial extraction into the organic phase, the analytes can be re-extracted into a fresh aqueous phase with a modified pH. This process helps to remove neutral interfering compounds that were co-extracted. chromatographyonline.comelementlabsolutions.com

In one study, LLE with ethyl acetate at pH 5 was found to be superior to solid-phase extraction for preparing urine samples for this compound analysis. walshmedicalmedia.com

Solid-Phase Extraction (SPE) Applications

Solid-phase extraction (SPE) is another prevalent technique for the purification and concentration of this compound from biological samples prior to chromatographic analysis. researchgate.netsigmaaldrich.com SPE offers the advantages of high selectivity, reduced solvent consumption, and the potential for automation. sigmaaldrich.com

Common SPE Sorbents and Applications:

Reversed-Phase SPE: C18 cartridges are frequently used for the extraction of this compound from urine. researchgate.net Polymeric reversed-phase resins, such as Strata-X, have also been evaluated. walshmedicalmedia.com

Combined Extraction Techniques: Some methods employ a combination of SPE and LLE to achieve a higher degree of sample cleanup. For instance, a method for analyzing this compound in the urine of cancer patients utilized SPE with a C18 column followed by liquid-liquid extraction. researchgate.net

SPE is a versatile technique used across various fields, including pharmaceutical and clinical diagnostics, for the analysis of compounds like pharmaceutical metabolites and drugs of abuse in biological fluids. sigmaaldrich.com

On-line Sample Cleanup Techniques

To enhance throughput and reduce manual sample handling, on-line sample cleanup techniques have been developed and applied to the quantification of this compound. These methods integrate sample extraction and cleanup directly with the analytical instrument.

Examples of On-line Techniques:

On-line SPE-LC-MS/MS: An automated on-line SPE LC-MS/MS method has been developed and validated for the simultaneous quantification of this compound and cortisol in human urine. nih.gov In this approach, urine samples are directly injected onto an on-line SPE system, such as the Prospekt-2, for cleanup before being transferred to the HPLC column for separation and subsequent detection by tandem mass spectrometry. nih.gov This automated method offers high sensitivity and precision. nih.gov

Column Switching: On-line sample cleanup using column switching is another advanced technique. This method has been shown to increase analytical sensitivity for this compound and cortisol by approximately ten-fold compared to previous methods. nih.govebi.ac.ukresearchgate.net

Fully Automated 96-well SPE: An in-house developed, fully automated 96-well SPE system has been used for the extraction of this compound and cortisol from urine samples, followed by UPLC-TOF-MS analysis. nih.gov

These on-line techniques are particularly beneficial for high-throughput analysis in clinical and research settings. researchgate.net

Method Validation and Performance Characteristics

The validation of analytical methods is essential to ensure the reliability and accuracy of the quantification of this compound. This process involves the evaluation of several key performance characteristics.

Evaluation of Analytical Sensitivity (Limits of Detection and Quantitation)

The analytical sensitivity of a method is defined by its limit of detection (LOD) and limit of quantitation (LOQ).

LOD: The lowest concentration of an analyte that can be reliably distinguished from background noise.

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

Different analytical methods have reported varying levels of sensitivity for this compound. For example, one UPLC-MS method reported an LOD of 0.3 ng/mL and a lower LOQ of 1.0 ng/mL for this compound in urine. walshmedicalmedia.com Another on-line SPE LC-MS/MS method established a lower limit of quantitation of 1 ng/mL for this compound. nih.gov A highly sensitive method for dried blood spots achieved a lower limit of quantification of 1.08 pg/50 μl. nih.gov In some HPLC-UV methods, the LOD and LOQ for this compound were found to be 0.5 ng/mL and 2 ng/mL, respectively. researchgate.net

Table 1: Examples of LOD and LOQ for this compound in Various Studies

| Analytical Method | Matrix | LOD | LOQ |

|---|---|---|---|

| UPLC-MS walshmedicalmedia.com | Urine | 0.3 ng/mL | 1.0 ng/mL |

| On-line SPE LC-MS/MS nih.gov | Urine | - | 1.0 ng/mL |

| LC-MS/MS nih.gov | Dried Blood Spots | - | 1.08 pg/50 μl |

| HPLC-UV researchgate.net | Urine | 0.5 ng/mL | 2 ng/mL |

| LC-MS/MS nih.gov | - | - | 2 ng/mL |

Assessment of Accuracy and Precision (Intra-day and Inter-day Variability)

Accuracy refers to the closeness of a measured value to the true value, while precision reflects the degree of agreement among a series of measurements. Both are critical for method validation and are typically assessed through intra-day and inter-day variability studies.

Intra-day Precision: Measures the variability of results within the same day.

Inter-day Precision: Assesses the variability of results over different days.

For the analysis of this compound, various studies have demonstrated good accuracy and precision. In one UPLC-MS method, the accuracy of quantitation ranged from 93.3% to 102.3% recovery, with maximum intraday and interday coefficients of variation (%CV) of 3.7% and 5.3%, respectively. walshmedicalmedia.com An HPLC method reported a within-day relative standard deviation of less than 6.2% and accuracy ranging from 95% to 107%. researchgate.net Another study using LC-MS/MS showed intra- and inter-day precision with variation coefficients of less than 8%. nih.gov A method for dried blood spots reported intraday and interday accuracy and precision of less than 12%. nih.gov

Table 2: Summary of Accuracy and Precision Data from Selected Studies

| Analytical Method | Accuracy (Recovery %) | Intra-day Precision (%CV or %RSD) | Inter-day Precision (%CV or %RSD) |

|---|---|---|---|

| UPLC-MS walshmedicalmedia.com | 93.3 - 102.3 | 2.5 | 4.8 |

| HPLC researchgate.net | 95 - 107 | < 6.2 | - |

| LC-MS/MS nih.gov | - | < 8 | < 8 |

| LC-MS/MS for DBS nih.gov | < 12% error | < 12 | < 12 |

| HPLC cas.cz | 96.5 - 103.3 | < 5.2 | < 6.3 |

| HPLC-APCI-MS-MS researchgate.net | 95.5 - 108 | < 10 | < 10 |

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a specific range. The calibration range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

For this compound, linearity has been established over various concentration ranges depending on the analytical method. A UPLC-MS method demonstrated linearity in the range of 2 to 400 ng/mL with a correlation coefficient of 0.9996. walshmedicalmedia.com An LC-MS/MS method for analyzing cortisol and this compound showed linearity from 2 to 1,000 ng/mL for 6β-OHF. researchgate.net A fully automated SPE-UPLC-TOF-MS method had a measurement range of 10-1200 ng/mL for this compound. nih.gov

Table 3: Linearity and Calibration Ranges for this compound

| Analytical Method | Linearity Range (ng/mL) | Correlation Coefficient (r or r²) |

|---|---|---|

| UPLC-MS walshmedicalmedia.com | 2 - 400 | 0.9996 |

| LC-MS/MS researchgate.net | 2 - 1,000 | - |

| Fully automated SPE-UPLC-TOF-MS nih.gov | 10 - 1,200 | - |

| LC-MS/MS jst.go.jp | 3 - 3,000 | 0.9987–0.9996 |

| LC-MS/MS nih.gov | 1.95 - 500 | - |

Interference and Matrix Effects

The accurate quantification of this compound in complex biological matrices such as urine and plasma is susceptible to significant analytical challenges, primarily from interference and matrix effects. These phenomena can compromise the accuracy, precision, and sensitivity of analytical methods.

Interference often arises from cross-reactivity with structurally related endogenous steroids, a particular problem in ligand-binding assays like immunoassays. Due to the structural similarity between cortisol and its metabolites, antibodies developed for cortisol immunoassays can exhibit significant cross-reactivity with this compound. Studies have shown this cross-reactivity is highly variable among different commercial immunoassay kits, ranging from as low as 0.1% to as high as 10%. nih.gov This cross-reactivity leads to a positive interference, causing a significant overestimation of urinary free cortisol concentrations. nih.govdoctorabad.com For instance, one study demonstrated that in the Liaison cortisol immunoassay, the presence of this compound at concentrations of 300 and 500 µg/L resulted in a greater than 20% overestimation of cortisol levels. mdpi.com Similarly, the Atellica immunoassay also showed significant cross-reactivity with both cortisone and this compound. mdpi.comendocrine-abstracts.org This interference can be particularly problematic when analyzing samples from individuals with induced CYP3A4 activity, where this compound levels are elevated. researchgate.netnih.gov

Matrix effects are a more prominent issue in methods based on chromatography coupled with mass spectrometry (LC-MS/MS). The matrix effect is the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the sample matrix that are not removed during sample preparation. nih.gov In the analysis of this compound, endogenous components of urine and plasma can interfere with the ionization process at the MS source, leading to inaccurate quantification. researchgate.netnih.gov

To combat these issues, various sample preparation strategies are employed. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used to clean up the sample and remove interfering substances before analysis. nih.govwalshmedicalmedia.complos.org Research has shown that SPE can be optimized to completely remove this compound from urine samples, thereby eliminating its interference in cortisol immunoassays. nih.gov Similarly, well-designed LC-MS/MS methods that incorporate effective sample cleanup, chromatographic separation, and the use of appropriate internal standards can successfully mitigate or even eliminate matrix effects. endocrine-abstracts.orgresearchgate.netnih.gov

Table 1: Summary of Interference and Matrix Effects in this compound Analysis

| Type of Effect | Analytical Method Affected | Source of Interference/Matrix | Observed Effect | Mitigation Strategy | Reference |

|---|---|---|---|---|---|

| Cross-Reactivity | Immunoassays (EIA, RIA) | This compound | Positive interference leading to overestimation of cortisol concentration. | Solid-Phase Extraction (SPE) prior to analysis. | nih.govmdpi.comendocrine-abstracts.org |

| Cross-Reactivity | Immunoassays (EIA, RIA) | Cortisone, other steroid metabolites | Variable positive interference in cortisol measurement. | Use of highly specific methods like LC-MS/MS. | doctorabad.commdpi.comresearchgate.net |

| Ion Suppression/Enhancement | LC-MS/MS | Endogenous components in urine and plasma | Reduced or increased signal intensity, leading to inaccurate quantification. | Effective sample preparation (LLE, SPE), chromatographic separation. | nih.govresearchgate.netnih.gov |

| Methodological Interference | HPLC-UV, Fluorescence Detection | Other endogenous steroid compounds | Lower specificity compared to mass spectrometry detection. | Use of mass spectrometry (MS) for higher specificity. | nih.gov |

Implementation of Isotope-Labeled Internal Standards

To overcome the challenges of analytical variability and matrix effects described previously, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry. scispace.comscioninstruments.com An ideal internal standard is a compound that is chemically and physically identical to the analyte but has a different molecular weight, which allows it to be distinguished by the mass spectrometer. scioninstruments.com By adding a known amount of the SIL-IS to the sample at the beginning of the analytical process, it experiences the same processing variations, extraction inefficiencies, and ionization suppression or enhancement as the endogenous analyte. scispace.com Quantification is then based on the ratio of the response of the analyte to the response of the SIL-IS, which effectively cancels out these sources of error and ensures high accuracy and precision. researchgate.netresearchgate.net

For the quantification of this compound, several isotope-labeled analogues have been developed and implemented. These typically involve replacing hydrogen atoms with deuterium (²H or D) or carbon atoms with ¹³C. nih.gov The use of these standards has been shown to significantly improve the sensitivity and reliability of LC-MS/MS methods. researchgate.netresearchgate.net

Commonly used internal standards include deuterated forms of this compound itself, such as This compound-d4 (6β-OHCOR-d4) or ²H₂-6beta-hydroxycortisol . researchgate.netnih.gov In some cases, due to the commercial availability or ease of synthesis, a deuterated version of the parent compound, cortisol-d4 , is used as the internal standard for quantifying both cortisol and this compound. walshmedicalmedia.comnih.gov While using a labeled analogue of the analyte itself is optimal, a structurally similar standard like cortisol-d4 can provide acceptable accuracy if the extraction and ionization behaviors are sufficiently similar. walshmedicalmedia.comcdc.gov More complex, multi-labeled standards have also been synthesized for use in gas chromatography-mass spectrometry (GC-MS), such as 6beta-hydroxy-[1,1,19,19,19-²H₅]cortisol and 6beta-hydroxy-[1,2,4,19-¹³C₄,1,1,19,19,19-²H₅]cortisol . nih.gov

Table 2: Examples of Isotope-Labeled Internal Standards for this compound Analysis

| Isotope-Labeled Internal Standard | Common Abbreviation | Analytical Method | Analyte(s) Quantified | Reference |

|---|---|---|---|---|

| This compound-d4 | 6β-OHCOR-d4 | LC-MS/MS | This compound | nih.govnih.govdntb.gov.ua |

| [²H₂]this compound | ²H₂-6beta-OHC | LC-MS/MS | This compound | researchgate.netresearchgate.net |

| Cortisol-d4 | COR-d4 | LC-MS/MS | Cortisol, this compound | walshmedicalmedia.comresearchgate.netnih.gov |

| 6β-[9,11,12,12-²H₄]hydroxycortisol | - | LC-MS/MS | This compound | researchgate.net |

| 6beta-hydroxy-[1,1,19,19,19-²H₅]cortisol | This compound-²H₅ | GC-MS | This compound | nih.gov |

| 6beta-hydroxy-[1,2,4,19-¹³C₄,1,1,19,19,19-²H₅]cortisol | This compound-¹³C₄,²H₅ | GC-MS | This compound | nih.govresearchgate.net |

Inter-individual and Intra-individual Variability of 6beta-hydroxycortisol Levels

Genetic Determinants of 6beta-Hydroxylation Activity

Genetic factors play a substantial role in the wide inter-individual differences observed in 6beta-hydroxycortisol levels. researchgate.net These genetic variations primarily involve the genes encoding the CYP3A enzymes responsible for the 6beta-hydroxylation of cortisol.

Influence of Cytochrome P450 Polymorphisms (e.g., CYP3A5 Genotypes)

The cytochrome P450 3A subfamily, particularly CYP3A4 and CYP3A5, are the primary enzymes responsible for the conversion of cortisol to this compound. wikipedia.orgasturias.es Polymorphisms, or variations, in the genes encoding these enzymes can lead to significant differences in enzyme activity and, consequently, in the levels of this compound.

The CYP3A5 gene is highly polymorphic, with the CYP3A51* allele being associated with higher enzyme expression and activity compared to the non-functional CYP3A53* allele. researchgate.netspandidos-publications.com Studies have demonstrated a clear association between CYP3A5 genotypes and the urinary this compound/cortisol ratio. Individuals who are homozygous for the wild-type allele (CYP3A51/1) exhibit significantly higher mean ratios compared to heterozygous (CYP3A51/3) and homozygous mutant (CYP3A53/3) individuals. researchgate.netspandidos-publications.com For instance, in a study of a North Indian population, the mean this compound/cortisol ratios were 110, 76, and 69 for wild-type homozygotes, heterozygotes, and mutant homozygotes, respectively. researchgate.net This indicates that individuals with at least one functional CYP3A51* allele have a greater capacity to metabolize cortisol into this compound.

Sex-Related Differences in Metabolic Ratios

Sex is a significant factor influencing the metabolic ratio of this compound to cortisol. Several studies have reported higher mean levels of this compound and a higher metabolic ratio in women compared to men. nih.govsemanticscholar.orgresearchgate.net

One study involving a large cohort of healthy Japanese subjects found that mean this compound levels were 1.7-fold higher in women than in men. nih.gov Similarly, a study in a Caucasian population demonstrated for the first time significantly higher urinary this compound/cortisol metabolic ratios in females. researchgate.net This suggests a potential sexual dimorphism in CYP3A activity. nih.gov It has been observed that females can have an average of 20-30% increased clearance for drugs that are substrates of CYP3A compared to males. semanticscholar.org However, not all studies have found a significant difference between sexes, and some research during pubertal development showed no difference in CYP3A4 activity, as measured by the this compound/cortisol ratio, between boys and girls at various pubertal stages. bioscientifica.com

Impact of Sex Hormones and Menstrual Cycle

The underlying reasons for sex-related differences in this compound levels are thought to be related to the influence of sex hormones on CYP3A enzyme activity. However, the direct impact of the menstrual cycle on the this compound/cortisol ratio has yielded conflicting results.

One prospective study that followed healthy, regularly menstruating women for two menstrual cycles found that the this compound/cortisol ratio did not significantly vary between the follicular, ovulatory, or luteal phases. nih.govnih.gov Despite this, the same study found a significant association between the metabolic ratio and progesterone levels during the follicular and ovulatory phases. nih.govnih.gov Another study also reported large inter- and intrasubject variations of the ratio during the menstrual cycle in both Asian and Caucasian women. nih.gov

Conversely, some research suggests that high progesterone levels, characteristic of the luteal phase, are associated with higher baseline and stress-evoked cortisol levels. uv.es It is known that estradiol and progesterone levels fluctuate significantly throughout the menstrual cycle, with both being significantly higher in the mid-luteal phase compared to the follicular phase. plos.org The complex and sometimes contradictory findings suggest that while sex hormones likely play a role in modulating CYP3A activity, the relationship is not straightforward and may be influenced by other factors.

Diurnal and Circadian Rhythms of Excretion

The excretion of this compound, much like its parent compound cortisol, follows a distinct diurnal and circadian rhythm. nih.govnih.govmcmaster.ca The urinary excretion of both substances is generally highest in the morning and lowest around midnight. cas.cz

Studies have shown that the urinary ratio of this compound to cortisol can exhibit significant intra-individual diurnal variation, with one study reporting an average 2.8-fold fluctuation. nih.govnii.ac.jp This highlights the risk of inaccurate assessment if random urine samples are used. nih.gov Despite this diurnal fluctuation, the day-to-day intra-individual variation of the ratio in 24-hour urine collections has been found to be relatively stable. nih.gov

In some patient populations, such as those with cardiac disease, the diurnal variations in the excretion of this compound and cortisol have been observed to be parallel. cas.czebi.ac.uk This results in a relatively stable this compound/cortisol ratio throughout the day in these individuals. cas.czebi.ac.uk Research has indicated that overnight or morning urine collections can provide a reliable reflection of the 24-hour excretion values. cas.czebi.ac.uk

Impact of Age on this compound Metabolism

Age is another factor that influences the metabolism and excretion of this compound. Studies have shown an age-dependent variation in the 24-hour urinary levels of this compound, with a peak observed between the ages of 14 and 20 in both males and females. nih.gov The ratio of this compound to cortisol has also been found to be higher in children than in adults. nih.gov

In neonates, the urinary this compound/cortisol ratio on the day of birth shows a significant positive correlation with gestational age and birth weight, with mature neonates having a higher ratio than premature neonates. nih.gov This suggests a higher CYP3A activity in full-term infants at birth. nih.gov However, this ratio rapidly decreases within the first few days of life in mature neonates. nih.gov

In older adults, some studies have reported no significant influence of age on the urinary excretion of this compound. pharmgkb.org However, other research on different cortisol metabolites, such as 18-hydroxycortisol, has shown a decline in urinary excretion with age. ebi.ac.uk The ability to induce cortisol metabolism appears to be maintained in old age. pharmgkb.org

Interactive Data Table: Factors Influencing this compound Levels

| Factor | Influence on this compound Levels | Key Findings |

| Genetics (CYP3A5 Polymorphisms) | Significant | Individuals with the CYP3A51* allele have higher metabolic ratios. researchgate.netspandidos-publications.com |

| Sex | Significant | Females generally exhibit higher metabolic ratios than males. nih.govsemanticscholar.orgresearchgate.net |

| Menstrual Cycle | Inconclusive | No consistent variation across phases, but association with progesterone reported. nih.govnih.govnih.gov |

| Diurnal/Circadian Rhythm | Significant | Excretion is highest in the morning and lowest at night. nih.govnih.govmcmaster.ca |

| Age | Significant | Levels peak in adolescence and are higher in children than adults. nih.gov Neonatal ratios are influenced by gestational age. nih.gov |

Influence of Physiological and Environmental Factors

A variety of physiological and environmental factors can modulate the levels of this compound, primarily by affecting the activity of the CYP3A4 enzyme.

Physiological Factors:

Sex: Studies have indicated sex-based differences in this compound levels. For example, one study found that mean this compound levels were significantly higher in women compared to men. nih.gov Another study in a Caucasian population also reported significantly higher metabolic ratios of this compound to cortisol in females. researchgate.net

Age: CYP3A activity changes across the lifespan. In newborns, CYP3A7 is the predominant form, which is gradually replaced by CYP3A4 and CYP3A5 during the first few years of life. uio.no While some reports suggest decreased drug clearance in the elderly, this may be attributable to factors other than reduced enzyme capacity, such as decreased liver blood flow. uio.no

Disease States: Certain health conditions can alter this compound levels. Liver diseases, such as cirrhosis, can lead to a reduction in CYP3A4 metabolic activity, which is reflected in a decreased urinary this compound to cortisol ratio, particularly in severe cases. researchgate.net Conditions like Cushing's syndrome (cortisol overproduction) and Addison's disease (cortisol underproduction) can also lead to abnormal this compound levels. wikipedia.org

Circadian Rhythm: The production of cortisol follows a distinct diurnal pattern, which in turn influences the excretion of this compound. cas.cznii.ac.jp Both cortisol and this compound excretion peak in the morning. cas.cz To account for this, the ratio of this compound to cortisol is often used, as it remains relatively stable throughout the day. cas.czdrugbank.com

Environmental Factors:

Diet: Dietary components can influence CYP3A4 activity. For instance, feeding rats a diet containing charcoal-broiled beef, which contains polycyclic aromatic hydrocarbons, was shown to stimulate drug metabolism. nih.gov

Exposure to Chemicals: Environmental pollutants can induce or inhibit the enzymes responsible for drug metabolism. nih.gov For example, exposure to pesticides like DDT and lindane has been associated with an increased urinary excretion of this compound. nih.gov

Geographic Location and Season: A study in The Gambia found that aflatoxin-albumin adduct levels, which are related to metabolic pathways involving CYP enzymes, were significantly higher in individuals from rural areas compared to peri-urban areas. nih.gov Levels also varied between the dry and wet seasons, highlighting the impact of environmental exposures tied to location and time of year. nih.gov

Drug-Induced Alterations in this compound Metabolism

The metabolism of this compound is highly susceptible to alterations by various drugs, which can either induce or inhibit the activity of the CYP3A4 enzyme. nih.govwikipedia.org This makes the measurement of this compound a valuable tool for assessing the potential for drug-drug interactions. researchgate.netwikipedia.org

CYP3A4 Inducers:

Drugs that induce CYP3A4 increase the rate of conversion of cortisol to this compound, leading to elevated levels of this metabolite. wikipedia.org This accelerated metabolism can decrease the bioavailability and effectiveness of other drugs that are also metabolized by CYP3A4. wikipedia.orgontosight.ai

| Inducing Drug | Effect on this compound |

| Rifampin | Significant increase in the urinary this compound to cortisol ratio. nih.govcapes.gov.brnih.gov |

| Anticonvulsants (e.g., Phenobarbital) | Increased excretion of this compound. nih.govcas.cz |

| Modafinil | Induces CYP3A4 activity, which can decrease the bioavailability of hydrocortisone. wikipedia.org |

This table is based on the provided text and is not exhaustive.

A study involving the administration of rifampin, a potent CYP3A4 inducer, demonstrated a significant increase in the mean morning spot urinary this compound to cortisol ratio. nih.gov

CYP3A4 Inhibitors:

Conversely, drugs that inhibit CYP3A4 slow down the metabolism of cortisol, resulting in decreased levels of this compound. wikipedia.org This can lead to an accumulation of other drugs metabolized by CYP3A4, potentially increasing the risk of adverse effects. ontosight.ai

| Inhibiting Drug | Effect on this compound |

| Itraconazole | Decreased formation of this compound. nih.govnih.govresearchgate.net |

| Ketoconazole | Decreased 6beta-hydroxylation of cortisol. researchgate.net |

| Troleandomycin | Decreased 6beta-hydroxylation of cortisol. researchgate.net |

| Clarithromycin | Decreased urinary this compound to cortisol ratio. nih.gov |

| Danazol | Decreased urinary this compound to cortisol ratio. nih.gov |

| Amiodarone | Decreased urinary this compound to cortisol ratio. nih.gov |

This table is based on the provided text and is not exhaustive.

Studies have shown that potent CYP3A4 inhibitors like itraconazole can significantly decrease the formation clearance of this compound. nih.govnih.gov However, the effect of some inhibitors, such as certain HIV protease inhibitors, on the urinary ratio has been less consistent. nih.gov

The significant impact of drugs on this compound levels underscores the importance of considering a patient's medication regimen when interpreting this biomarker. Due to the high inter-individual variability, it is often recommended that individuals serve as their own control in studies evaluating drug-induced changes in CYP3A4 activity. researchgate.netnih.gov

Advanced Research Directions and Applications of 6beta-hydroxycortisol Studies

Investigations in Pharmacogenomics and Personalized Medicine

The urinary ratio of 6beta-hydroxycortisol to cortisol is a key indicator of CYP3A activity, an enzyme subfamily that metabolizes over 50% of all drugs. nih.govwikipedia.org This ratio serves as a valuable tool in the burgeoning fields of pharmacogenomics and personalized medicine, aiming to tailor drug therapy to an individual's genetic makeup and metabolic capacity. oup.com

Genetic variations, or polymorphisms, in the genes encoding CYP3A enzymes, particularly CYP3A4 and CYP3A5, can lead to significant inter-individual differences in drug metabolism. nih.govnih.gov For instance, the CYP3A5 gene exhibits polymorphisms that can affect its expression and activity. nih.gov Studies have investigated the association between CYP3A5 genotypes, such as the CYP3A53 allele, and the this compound/cortisol ratio. tandfonline.comspandidos-publications.comresearchgate.net The presence of certain alleles can correlate with higher or lower CYP3A activity, influencing how a patient responds to medications. nih.govspandidos-publications.comresearchgate.net

By analyzing the this compound/cortisol ratio in conjunction with a patient's genetic profile, clinicians can predict how they will metabolize certain drugs. oup.comtandfonline.com This information is critical for optimizing drug dosage, minimizing the risk of adverse drug reactions, and enhancing therapeutic efficacy. For example, individuals with genetically determined high CYP3A activity might require higher doses of a drug to achieve the desired therapeutic effect, while those with low activity may be at risk of toxicity from standard doses. nih.govresearchgate.net

Research has shown that this pharmacogenomic approach can be applied to various drug classes, including those used in cardiovascular medicine and psychiatry. nih.govresearchgate.net For example, the metabolism of apixaban, an anticoagulant, and haloperidol, an antipsychotic, are influenced by CYP3A activity. tandfonline.comresearchgate.net Understanding a patient's metabolic phenotype through this compound analysis can guide the selection and dosage of these and many other medications. tandfonline.comresearchgate.net

Table 1: Influence of CYP3A5 Genotype on CYP3A Activity

| Genotype | Effect on CYP3A Activity | Implication for Personalized Medicine |

| CYP3A51/1 | Higher CYP3A5 expression and activity. spandidos-publications.comresearchgate.net | May require higher doses of CYP3A-metabolized drugs. |

| CYP3A51/3 | Intermediate CYP3A5 expression and activity. tandfonline.com | Drug dosage may need adjustment based on individual response. |

| CYP3A53/*3 | Low to no CYP3A5 expression and activity. tandfonline.comresearchgate.net | May be at higher risk of toxicity from standard doses of CYP3A-metabolized drugs. |

Applications in Forensic and Toxicological Screening

In the realm of forensic science and toxicology, the urinary this compound to cortisol ratio provides a valuable postmortem marker for assessing an individual's CYP3A metabolic capacity prior to death. nih.gov This information can be crucial in determining the cause of death, particularly in cases of suspected poisoning or drug overdose. nih.gov

This data can help forensic toxicologists interpret postmortem drug concentrations. nih.gov For instance, a high concentration of a drug metabolized by CYP3A in an individual with a low this compound/cortisol ratio could suggest that impaired metabolism contributed to the toxic accumulation of the substance. nih.gov Conversely, a low drug concentration in someone with a high ratio might indicate rapid metabolism, potentially leading to under-treatment or a different cause of death. nih.gov The analysis of this ratio can therefore provide critical context in forensic investigations. nih.gov

Understanding Steroid-Drug Interactions and Xenobiotic Metabolism

The metabolism of cortisol to this compound is primarily catalyzed by the CYP3A4 and CYP3A5 enzymes. wikipedia.orgtandfonline.com These enzymes are also responsible for the metabolism of a wide range of xenobiotics, which are foreign substances to the body, including many therapeutic drugs. wikipedia.orgresearchgate.net This shared metabolic pathway creates a potential for significant steroid-drug interactions. wikipedia.orgnih.gov

Drugs that induce CYP3A4 activity, such as the antibiotic rifampicin and certain anticonvulsants, can accelerate the conversion of cortisol to this compound. wikipedia.orgnih.govnih.gov This leads to an increased urinary excretion of this compound and a higher this compound/cortisol ratio. nih.govnih.gov Conversely, drugs that inhibit CYP3A4, such as the antifungal agent ketoconazole and the antibiotic clarithromycin, slow down this conversion, resulting in a decreased ratio. nih.govresearchgate.netmdpi.comresearchgate.net

Monitoring the this compound/cortisol ratio is a non-invasive method to assess the inducing or inhibiting effects of new drug candidates on CYP3A4 activity during clinical trials. wikipedia.orgnih.gov This is crucial for preventing adverse drug events. For example, if a new drug is found to be a potent CYP3A4 inhibitor, it could dangerously elevate the levels of other co-administered drugs that are metabolized by this enzyme. wikipedia.org Similarly, a CYP3A4 inducer could reduce the efficacy of other medications by accelerating their breakdown. wikipedia.org

The study of these interactions is not limited to pharmaceuticals. Environmental chemicals and dietary components, such as St. John's Wort, can also modulate CYP3A4 activity, impacting both steroid and drug metabolism. dovepress.com Therefore, understanding the influence of various xenobiotics on this compound production is essential for predicting and managing a wide range of metabolic interactions. researchgate.net

Development of Integrated Biomarker Panels for Metabolic Profiling

While the this compound/cortisol ratio is a valuable biomarker for CYP3A4/5 activity, its utility can be enhanced when integrated into a broader panel of metabolic markers. mdpi.comnih.gov This approach, known as metabolic profiling or metabolomics, provides a more comprehensive assessment of an individual's metabolic status and can elucidate the complex interplay between different metabolic pathways. researchgate.net

The development of advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), has enabled the simultaneous quantification of multiple steroids and their metabolites in a single urine or blood sample. researchgate.netmdpi.comnih.gov This allows for the creation of detailed metabolic profiles that can be used for various purposes, including:

Disease Diagnosis and Prognosis: Abnormal steroid profiles can be indicative of conditions like Cushing's syndrome or Addison's disease. wikipedia.org

Personalized Medicine: Comprehensive metabolic profiling can guide individualized drug therapy by identifying potential drug-drug interactions and optimizing dosage regimens. oup.com

Epidemiological Research: Large-scale metabolic profiling can help identify metabolic risk factors for various diseases within a population. nih.gov

Table 2: Example of an Integrated Biomarker Panel

| Biomarker | Enzyme Activity Assessed | Clinical Relevance |

| This compound/Cortisol Ratio | CYP3A4/5 wikipedia.org | Drug metabolism, steroid-drug interactions. wikipedia.orgnih.gov |

| 1beta-Hydroxydeoxycholic acid/Deoxycholic acid Ratio | CYP3A oup.com | Alternative marker for CYP3A activity. oup.com |

| 6-Hydroxychlorzoxazone/Chlorzoxazone Ratio | CYP2E1 oup.com | Metabolism of certain drugs and toxins. oup.com |

| Caffeine Metabolite Ratios | CYP1A2 oup.com | Metabolism of caffeine and other drugs. oup.com |

Epidemiological Research Utilizing this compound as a Biomarker

The non-invasive nature of measuring urinary this compound makes it an ideal biomarker for large-scale epidemiological studies. nih.govnih.gov By analyzing this biomarker across diverse populations, researchers can investigate the links between CYP3A activity and the risk of developing various diseases, including cancer and hypertension. tandfonline.comspandidos-publications.comnih.gov

For example, some studies have explored the relationship between the this compound/cortisol ratio and breast cancer risk, given that CYP3A enzymes are involved in estrogen metabolism. tandfonline.com Variations in CYP3A activity could potentially influence hormone levels and, consequently, cancer risk. tandfonline.com

Similarly, research has examined the association between CYP3A5 genotypes, the this compound/cortisol ratio, and blood pressure regulation. nih.govspandidos-publications.comresearchgate.net The CYP3A5 enzyme is expressed in the kidney and plays a role in sodium and water retention, which are key factors in blood pressure control. nih.gov Epidemiological studies in different populations have sought to determine whether genetic variations in CYP3A5 and the resulting differences in CYP3A activity contribute to the risk of hypertension. spandidos-publications.comresearchgate.net

These large-scale studies, often involving hundreds or thousands of participants, provide valuable insights into the role of metabolic pathways in disease etiology and can help identify populations at higher risk for certain conditions. nih.govnih.gov

Future Perspectives in Elucidating Its Comprehensive Physiological and Pathological Roles

While significant progress has been made in understanding the utility of this compound as a biomarker for CYP3A activity, its full physiological and pathological roles are still being elucidated. wikipedia.org Future research is likely to focus on several key areas:

Clarifying the precise contribution of different CYP3A enzymes: Further investigation is needed to differentiate the specific roles of CYP3A4 and CYP3A5 in this compound formation and how this varies between individuals and tissues. nih.gov

Investigating its role in extrahepatic tissues: While much of the focus has been on hepatic metabolism, exploring the function of this compound production in other tissues, such as the kidney and intestine, could reveal new physiological insights. nih.gov

Exploring its potential as a diagnostic or prognostic marker for a wider range of diseases: As our understanding of the links between CYP3A activity and various pathologies grows, this compound could emerge as a valuable clinical tool for conditions beyond those currently investigated. wikipedia.org

Integration with other "omics" technologies: Combining metabolomic data, including this compound levels, with genomic, proteomic, and transcriptomic data will provide a more holistic and systems-level understanding of its role in health and disease.

The continued exploration of this compound holds great promise for advancing our knowledge of human metabolism and for the development of new strategies for disease prevention, diagnosis, and treatment.

Q & A

Q. What mechanistic insights explain the induction of 6β-OHF excretion following traumatic brain injury (TBI)?

- Answer : TBI upregulates systemic inflammation, increasing IL-6 and hepatic CYP3A4 expression via pregnane X receptor (PXR) activation. Concurrently, glucocorticoid receptor (GR) activation elevates cortisol synthesis, amplifying substrate availability for 6β-hydroxylation. This dual mechanism complicates differentiation of enzyme induction vs. substrate-driven effects .

Methodological Innovations

Q. Can 6β-OHF serve as a dual biomarker for CYP3A and transporter activity in renal drug interactions?

- Answer : Yes. 6β-OHF is a substrate of OAT3, a renal organic anion transporter. Co-administration of OAT3 inhibitors (e.g., cimetidine) reduces 6β-OHF excretion, mimicking CYP3A inhibition. To disentangle these effects, measure plasma 6β-OHF (CYP3A-specific) alongside urinary ratios .

Q. What multi-omics approaches enhance the predictive power of 6β-OHF in personalized medicine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.